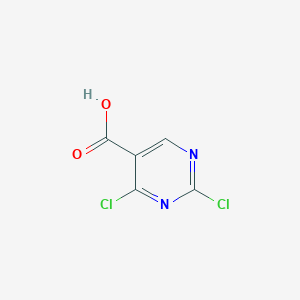

2,4-Dichloropyrimidine-5-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,4-dichloropyrimidine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Cl2N2O2/c6-3-2(4(10)11)1-8-5(7)9-3/h1H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVIHUCXXDVVSBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=N1)Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00620484 | |

| Record name | 2,4-Dichloropyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00620484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37131-89-8 | |

| Record name | 2,4-Dichloro-5-pyrimidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37131-89-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dichloropyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00620484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 37131-89-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2,4-Dichloropyrimidine-5-carboxylic acid chemical properties

An In-depth Technical Guide to 2,4-Dichloropyrimidine-5-carboxylic acid

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound (CAS No. 37131-89-8). The information is intended for researchers, scientists, and professionals in the fields of drug development, agrochemicals, and materials science.

Core Chemical Properties

This compound is a white, solid crystalline compound.[1] It serves as a vital intermediate in the synthesis of a variety of pharmaceutical and agrochemical agents, including antiviral and anticancer drugs, as well as herbicides and fungicides.[1] Its utility stems from its unique chemical structure, featuring reactive chloro groups and a carboxylic acid moiety.[1][2]

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source |

| Identifiers | ||

| CAS Number | 37131-89-8 | [1][3] |

| Molecular Formula | C₅H₂Cl₂N₂O₂ | [1][3] |

| Molecular Weight | 192.99 g/mol | [3] |

| InChI Key | IVIHUCXXDVVSBH-UHFFFAOYSA-N | [1] |

| Canonical SMILES | C1=C(C(=NC(=N1)Cl)Cl)C(=O)O | [1] |

| Physical Properties | ||

| Melting Point | 90-97 °C | [3][4] |

| Boiling Point | 368.4 ± 22.0 °C (Predicted) | [1][3] |

| Density | 1.718 g/cm³ | [1][3] |

| Form | Solid | [4] |

| Color | White | [1][4] |

| Chemical Properties | ||

| pKa | 0.97 ± 0.32 (Predicted) | [1][4] |

| Flash Point | 176.592 °C | [1][3] |

| Vapor Pressure | 0 mmHg at 25 °C | [1][3] |

| Computational Data | ||

| XLogP3-AA | 1.7 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Topological Polar Surface Area | 63.1 Ų | [1] |

| Freely Rotating Bonds | 1 | [1] |

| Refractive Index | 1.614 | [1][3] |

Experimental Protocols & Synthesis

Synthesis from Uracil-5-carboxylic acid

A common and documented method for synthesizing this compound is via the chlorination of uracil-5-carboxylic acid.[4]

Experimental Protocol:

-

Reaction Setup: In a suitable reaction vessel, place 10.0 g (64.06 mmol) of uracil-5-carboxylic acid (also known as 2,4-dihydroxypyrimidine-5-carboxylic acid) and partially dissolve it in 20 mL of N,N-dimethylformamide (DMF) under cooling in an ice bath.[4]

-

Reagent Addition: Slowly add 59.7 mL (0.64 mol) of phosphoryl chloride (POCl₃) to the mixture, followed by the slow addition of 10.3 mL (64.7 mmol) of N,N-diethylaniline.[4]

-

Reaction: Heat the reaction mixture in an oil bath at 90°C and reflux for approximately 2 hours and 40 minutes. The reaction progress can be monitored using High-Performance Liquid Chromatography (HPLC).[4][5]

-

Workup: After the reaction is complete, cool the system to room temperature. Remove the excess phosphoryl chloride by distillation under reduced pressure (evaporate about half the volume).[4]

-

Quenching & Extraction: Slowly pour the remaining reaction solution into crushed ice to quench the reaction. Extract the aqueous mixture with diethyl ether.[4]

-

Purification: Combine the organic phases and dry over anhydrous sodium sulfate. Filter to remove the desiccant and concentrate the filtrate under reduced pressure using a rotary evaporator.[4]

-

Final Product: The resulting product is 8.1 g (41.97 mmol) of this compound as a white solid, corresponding to a 65% yield.[4]

Reactivity and Applications

The reactivity of this compound is dominated by the two chlorine atoms and the carboxylic acid group.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atoms at the C2 and C4 positions of the pyrimidine ring are susceptible to nucleophilic aromatic substitution (SNAr) reactions.[6] The electron-withdrawing nature of the nitrogen atoms in the ring activates these positions for attack by nucleophiles such as amines and alkoxides.[6] This reactivity allows for the selective introduction of various functional groups, making it a versatile building block for creating a library of pyrimidine derivatives.[2][6]

Carboxylic Acid Reactions

The carboxylic acid group at the C5 position can undergo standard reactions such as esterification. For example, it can be converted to its corresponding ethyl ester, Ethyl 2,4-Dichloropyrimidine-5-carboxylate.[7] This functional group provides another handle for further molecular modifications.

Key Applications

-

Pharmaceuticals: It is a crucial building block for synthesizing therapeutic agents. Its structure is often incorporated into molecules targeting various diseases.[1][2]

-

Agrochemicals: It is used as an intermediate in the production of herbicides and fungicides.[1]

-

Dyestuffs and Esters: The reactive chlorine atoms facilitate coupling reactions to create stable and vibrant colorants for the textile and printing industries.[2]

Safety Information

This compound is classified as harmful if swallowed and is an irritant.[4]

-

Hazard Pictogram: GHS07 (Exclamation Mark)

-

Signal Word: Warning

-

Hazard Statement: H302 (Harmful if swallowed)

-

Risk Statement: R22 (Harmful if swallowed)[4]

-

Storage: Store in an inert atmosphere, preferably in a freezer at -20°C.[4]

Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.

References

- 1. Page loading... [wap.guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. chembk.com [chembk.com]

- 4. This compound CAS#: 37131-89-8 [chemicalbook.com]

- 5. CN110903250B - Process for preparing 2, 4-dichloro-5-pyrimidinecarbaldehyde and derivatives thereof - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

- 7. Ethyl 2,4-Dichloropyrimidine-5-carboxylate | 51940-64-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

An In-depth Technical Guide to 2,4-Dichloropyrimidine-5-carboxylic acid (CAS: 37131-89-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichloropyrimidine-5-carboxylic acid, with the CAS number 37131-89-8, is a pivotal heterocyclic building block in the fields of medicinal chemistry and materials science. Its unique trifunctional structure, featuring two reactive chlorine atoms and a carboxylic acid group on a pyrimidine core, makes it a versatile precursor for the synthesis of a wide array of complex molecules. This guide provides a comprehensive overview of its properties, synthesis, and applications, with a particular focus on its role in the development of targeted therapeutics.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below, providing a ready reference for researchers.

| Property | Value | Reference |

| CAS Number | 37131-89-8 | |

| Molecular Formula | C₅H₂Cl₂N₂O₂ | [1] |

| Molecular Weight | 192.99 g/mol | [1] |

| Appearance | Solid | |

| Melting Point | 90-97 °C | |

| Boiling Point (Predicted) | 368.4 ± 22.0 °C at 760 mmHg | |

| Density (Predicted) | 1.718 g/cm³ | |

| SMILES | OC(=O)c1cnc(Cl)nc1Cl | |

| InChI | 1S/C5H2Cl2N2O2/c6-3-2(4(10)11)1-8-5(7)9-3/h1H,(H,10,11) |

Synthesis and Reactivity

Synthesis

Experimental Workflow: Plausible Synthesis Route

Caption: Plausible synthetic pathway from Uracil.

Detailed Experimental Protocol (Hypothetical, based on related compounds):

A detailed protocol for the synthesis of the direct precursor, 2,4-dichloro-5-pyrimidinecarbaldehyde, is described in patent literature[2]. The subsequent oxidation to the carboxylic acid is a standard organic transformation.

-

Step 1: Synthesis of 2,4-dichloro-5-pyrimidinecarbaldehyde from Uracil.

-

To a reaction vessel containing dimethylformamide (DMF), slowly add thionyl chloride while maintaining the temperature below 40°C.

-

Add Uracil to the mixture and control the temperature between 35 and 40°C.

-

Monitor the reaction by HPLC until the starting material is consumed.

-

Upon completion, cool the reaction mixture and pour it into water to precipitate 2,4-dihydroxy-5-pyrimidinecarbaldehyde.

-

React the intermediate with phosphorus oxychloride (POCl₃) to yield 2,4-dichloro-5-pyrimidinecarbaldehyde[2].

-

-

Step 2: Oxidation to this compound.

-

Dissolve 2,4-dichloro-5-pyrimidinecarbaldehyde in a suitable solvent (e.g., acetone, acetic acid).

-

Add a strong oxidizing agent, such as potassium permanganate (KMnO₄) or Jones reagent (H₂CrO₄ in acetone/sulfuric acid), portion-wise while monitoring the temperature.

-

Stir the reaction at room temperature or with gentle heating until the aldehyde is fully converted, as monitored by TLC or LC-MS.

-

Work up the reaction by quenching the excess oxidant (e.g., with sodium bisulfite for KMnO₄) and acidifying the mixture to precipitate the carboxylic acid.

-

Filter, wash with cold water, and dry the product. Recrystallization from a suitable solvent may be necessary for purification.

-

Chemical Reactivity

The reactivity of this compound is dominated by the two chlorine atoms, which are susceptible to nucleophilic aromatic substitution (SNAr). The C4-chloro group is generally more reactive towards nucleophiles than the C2-chloro group. The carboxylic acid group can undergo standard transformations such as esterification or amidation. This differential reactivity allows for sequential and regioselective derivatization, making it a valuable scaffold for building molecular complexity.

Applications in Drug Discovery

This compound is a key intermediate in the synthesis of numerous biologically active compounds. Its pyrimidine core is a common feature in molecules designed to interact with biological targets, particularly protein kinases.

Role as a Pharmacophore

The pyrimidine ring system is a well-established pharmacophore that can mimic the purine bases of ATP, enabling derivatives to act as competitive inhibitors in the ATP-binding pocket of kinases. The substituents at the 2, 4, and 5 positions can be tailored to achieve desired potency and selectivity against specific kinase targets.

Precursor to Kinase Inhibitors

Pyrimidine derivatives are prominent in the development of inhibitors for several important kinase families, including:

-

Janus Kinases (JAKs): These are critical mediators of cytokine signaling through the JAK-STAT pathway. Dysregulation of this pathway is implicated in autoimmune diseases and cancers.[3][4]

-

Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinases: EGFR is a key driver of cell proliferation and survival, and its mutation or overexpression is common in various cancers, particularly non-small-cell lung cancer.[5][6]

The general scheme for utilizing this compound in the synthesis of a kinase inhibitor is outlined below.

Experimental Workflow: Kinase Inhibitor Synthesis

Caption: General synthesis of a kinase inhibitor core.

Signaling Pathways

As a synthetic building block, this compound itself is not directly involved in biological signaling. However, its derivatives are designed to modulate key signaling pathways implicated in disease.

Inhibition of the JAK-STAT Pathway

Many potent and selective JAK inhibitors feature a pyrimidine core. These inhibitors function by blocking the ATP-binding site of JAKs, thereby preventing the phosphorylation and activation of STAT proteins. This interruption of the signaling cascade can dampen the inflammatory response in autoimmune diseases.

JAK-STAT Signaling Pathway and Inhibition

Caption: Inhibition of the JAK-STAT pathway by a pyrimidine-based drug.

Inhibition of the EGFR Signaling Pathway

In oncology, pyrimidine derivatives are crucial for inhibiting mutated EGFR. By binding to the kinase domain of EGFR, these drugs prevent its autophosphorylation and the subsequent activation of downstream pro-survival pathways like RAS/MAPK and PI3K/AKT, ultimately leading to reduced tumor cell proliferation and survival.

EGFR Signaling Pathway and Inhibition

Caption: Inhibition of the EGFR pathway by a pyrimidine-based drug.

Spectroscopic Data

| Spectroscopy | Expected Features |

| ¹H NMR | A singlet for the proton at the C6 position of the pyrimidine ring. A broad singlet for the carboxylic acid proton, which is exchangeable with D₂O. |

| ¹³C NMR | Signals corresponding to the five carbon atoms of the molecule, including the carbonyl carbon of the carboxylic acid and the four carbons of the pyrimidine ring. The carbons attached to chlorine atoms would appear at a characteristic downfield shift. |

| FTIR (cm⁻¹) | Broad O-H stretch from the carboxylic acid (~3300-2500), C=O stretch (~1700), C=N and C=C stretches of the aromatic ring (~1600-1400), and C-Cl stretches (~800-600). |

| Mass Spec (EI) | A molecular ion peak (M⁺) and characteristic isotopic peaks for the two chlorine atoms (M+2, M+4). Fragmentation may involve the loss of Cl, COOH, and HCl. |

Safety and Handling

This compound is classified as harmful and an irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound. Work should be conducted in a well-ventilated fume hood.

-

Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.

-

Precautionary Statements: Avoid breathing dust. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves/protective clothing/eye protection/face protection.

In case of exposure, follow standard first-aid procedures and seek medical attention if irritation persists. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. scbt.com [scbt.com]

- 2. CN110903250B - Process for preparing 2, 4-dichloro-5-pyrimidinecarbaldehyde and derivatives thereof - Google Patents [patents.google.com]

- 3. Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Molecular Structure of 2,4-Dichloropyrimidine-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 2,4-Dichloropyrimidine-5-carboxylic acid (CAS No. 37131-89-8). This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical agents. This document summarizes its physicochemical properties, provides insights into its synthesis, and explores its relevance in medicinal chemistry.

Molecular Structure and Physicochemical Properties

This compound is a halogenated pyrimidine derivative with the empirical formula C₅H₂Cl₂N₂O₂.[1] The presence of two chlorine atoms and a carboxylic acid group on the pyrimidine ring confers significant reactivity and makes it a versatile building block in organic synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 37131-89-8 | [1] |

| Molecular Formula | C₅H₂Cl₂N₂O₂ | [1] |

| Molecular Weight | 192.99 g/mol | [1] |

| Appearance | Solid | [1] |

| Melting Point | 90-97 °C | [1] |

| SMILES | OC(=O)c1cnc(Cl)nc1Cl | [1] |

| InChI | 1S/C5H2Cl2N2O2/c6-3-2(4(10)11)1-8-5(7)9-3/h1H,(H,10,11) | [1] |

Synthesis

A likely precursor for this synthesis is uracil-5-carboxylic acid (also known as isoorotic acid). The synthesis would likely proceed via a two-step process:

-

Hydroxylation/Formation of the Dihydroxy Intermediate: Uracil-5-carboxylic acid can be considered as 2,4-dihydroxypyrimidine-5-carboxylic acid.

-

Chlorination: The dihydroxy intermediate is then subjected to chlorination to replace the hydroxyl groups with chlorine atoms.

A patent for the synthesis of the related compound, 2,4-dichloro-5-pyrimidinecarbaldehyde, starts from uracil and proceeds through a 2,4-dihydroxy-5-pyrimidinecarbaldehyde intermediate, which is then chlorinated using phosphorus oxychloride (POCl₃).[2] A similar chlorination strategy is expected for the carboxylic acid derivative.

Proposed Synthesis Workflow:

Caption: Proposed synthesis of this compound.

Experimental Considerations for Chlorination:

-

Reagents: Phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are common chlorinating agents for converting hydroxyl groups on pyrimidine rings to chlorides.

-

Catalysts: In some cases, a catalytic amount of a tertiary amine, such as N,N-dimethylaniline, may be used to facilitate the reaction.

-

Temperature: The reaction typically requires heating, often to the reflux temperature of the chlorinating agent.

-

Work-up: The reaction mixture is usually poured onto ice to quench the excess chlorinating agent, followed by extraction and purification of the product.

Spectroscopic Analysis

Detailed, publicly available experimental spectra for this compound are scarce. However, based on the known spectral properties of similar compounds and functional groups, the expected spectroscopic characteristics can be predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: A single proton signal is expected for the hydrogen at the 6-position of the pyrimidine ring. The chemical shift of this proton would likely be in the downfield region (δ > 8.0 ppm) due to the deshielding effects of the electronegative chlorine atoms and the aromatic ring current. The carboxylic acid proton would exhibit a broad singlet, typically in the range of δ 10-13 ppm.

-

¹³C NMR: The spectrum would show five distinct carbon signals. The carbonyl carbon of the carboxylic acid would appear significantly downfield (around 160-170 ppm). The carbons attached to the chlorine atoms (C2 and C4) would also be downfield, while the remaining two carbons of the pyrimidine ring would appear at slightly higher field.

Infrared (IR) Spectroscopy:

-

O-H Stretch: A broad absorption band characteristic of the carboxylic acid O-H stretching vibration is expected in the region of 2500-3300 cm⁻¹.

-

C=O Stretch: A strong, sharp absorption band for the carbonyl (C=O) stretching vibration of the carboxylic acid should be present around 1700-1730 cm⁻¹.

-

C-Cl Stretch: Absorptions corresponding to the C-Cl stretching vibrations would be observed in the fingerprint region, typically between 600 and 800 cm⁻¹.

Crystallography

As of the time of this writing, there is no publicly available crystal structure data for this compound in the Cambridge Structural Database (CSD). However, the crystal structures of other pyrimidine carboxylic acids have been reported. For instance, the crystal structure of pyrimidine-4-carboxylic acid reveals a planar molecule with intermolecular hydrogen bonding between the carboxylic acid group and a nitrogen atom of an adjacent pyrimidine ring.[3][4] It is plausible that this compound would exhibit similar packing motifs in its solid state, driven by hydrogen bonding interactions involving the carboxylic acid group.

Role in Medicinal Chemistry and Drug Development

This compound serves as a crucial building block for the synthesis of more complex molecules with potential biological activity. The two chlorine atoms are susceptible to nucleophilic substitution, allowing for the introduction of various functional groups at the 2- and 4-positions of the pyrimidine ring. The carboxylic acid group can be converted into esters, amides, or other derivatives.

This versatility makes it an attractive starting material in drug discovery programs. For example, pyrimidinol carboxylic acid derivatives have been investigated as inhibitors of HIV-1 RNase H.[5] This suggests that compounds derived from this compound could potentially be explored for similar antiviral applications.

Illustrative Reaction Scheme in Drug Discovery:

Caption: General synthetic utility in drug discovery.

Conclusion

This compound is a valuable and reactive intermediate in organic and medicinal chemistry. While detailed experimental data for some of its properties are not widely published, its structural features and the known chemistry of related compounds provide a strong basis for its application in the synthesis of novel compounds with potential therapeutic or agrochemical value. Further research into its synthesis, reactivity, and the biological activity of its derivatives is warranted.

References

- 1. This compound 97 37131-89-8 [sigmaaldrich.com]

- 2. CN110903250B - Process for preparing 2, 4-dichloro-5-pyrimidinecarbaldehyde and derivatives thereof - Google Patents [patents.google.com]

- 3. Pyrimidine-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Structural and binding analysis of pyrimidinol carboxylic acid and N-hydroxy quinazolinedione HIV-1 RNase H inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Safe Handling of 2,4-Dichloropyrimidine-5-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides comprehensive safety and handling information for 2,4-Dichloropyrimidine-5-carboxylic acid, a key building block in pharmaceutical research and development. Adherence to these protocols is crucial for ensuring a safe laboratory environment and minimizing risk to personnel.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. It is crucial to understand its specific hazard classifications to implement appropriate safety measures.

GHS Hazard Statements: [1]

Pictogram: [3]

-

GHS07 (Exclamation Mark)

Physical and Chemical Properties

A clear understanding of the physical and chemical properties of this compound is essential for its safe handling and storage.

| Property | Value | Reference |

| CAS Number | 37131-89-8 | |

| Molecular Formula | C₅H₂Cl₂N₂O₂ | [4] |

| Molecular Weight | 192.99 g/mol | |

| Appearance | Solid | |

| Melting Point | 90-97 °C | |

| Purity | 97% |

Safe Handling and Storage Protocols

Proper handling and storage procedures are paramount to prevent accidental exposure and maintain the integrity of the compound.

Handling:

-

Limit all unnecessary personal contact.[1]

-

Use in a well-ventilated area.[1]

-

Wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[1][5][6]

-

Do not eat, drink, or smoke when using this product.[1]

-

Wash hands and any exposed skin thoroughly after handling.[1][2]

-

Contaminated work clothing should not be allowed out of the workplace and should be laundered separately before reuse.[1][6]

-

Keep containers securely sealed when not in use.[1]

Storage:

-

Store in original, tightly closed containers in a cool, dry, and well-ventilated area.[1][6][7][8]

-

Store locked up.[1]

-

Protect from environmental extremes and physical damage.[1]

-

Store away from incompatible materials, such as strong oxidizing agents and strong acids.[6][7]

-

Keep away from heat, sparks, and open flames.[8]

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory when handling this compound.

| PPE Type | Specifications |

| Eye/Face Protection | Chemical safety goggles or glasses meeting OSHA's 29 CFR 1910.133 or European Standard EN166. A face shield may also be necessary.[2][5][6] |

| Skin Protection | Wear suitable protective gloves and clothing to prevent skin exposure.[5][6] |

| Respiratory Protection | In case of inadequate ventilation, use a NIOSH/MSHA or European Standard EN 149 approved respirator. A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements must be followed.[2][5][6] |

| Foot Protection | Safety shoes are recommended.[5] |

Emergency Procedures

In the event of an emergency, immediate and appropriate action is critical.

First-Aid Measures:

| Exposure Route | First-Aid Protocol |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention if irritation persists.[1][2][5][6] |

| Skin Contact | Immediately wash skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation occurs.[1][5][6] |

| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1][5][6] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor if you feel unwell.[1][5][6] |

Fire-Fighting Measures:

-

Extinguishing Media: Use extinguishing media appropriate for the surrounding fire, such as water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[1][5][6]

-

Hazards: During a fire, irritating and highly toxic gases such as carbon oxides, nitrogen oxides, and hydrogen chloride may be generated by thermal decomposition.[2][5][6]

-

Firefighter Protection: Wear a self-contained breathing apparatus (SCBA) in pressure-demand, MSHA/NIOSH approved or equivalent, and full protective gear.[5][6]

Accidental Release Measures:

-

Personal Precautions: Evacuate unnecessary personnel. Ensure adequate ventilation. Avoid breathing dust and contact with the substance. Use proper personal protective equipment as indicated in Section 4.[1][5][6]

-

Environmental Precautions: Prevent spillage from entering drains, sewers, or water courses.[1]

-

Containment and Cleanup: For minor spills, clean up immediately. Use dry clean-up procedures and avoid generating dust. Sweep up or vacuum the material and place it into a suitable, labeled container for disposal.[1][6] For major spills, alert the fire brigade and control personal contact.[1]

Experimental Protocols: Risk Assessment Workflow

While specific experimental protocols for toxicity testing of this compound are not publicly available, a standardized workflow for chemical risk assessment and control should be followed.

Caption: Risk Assessment and Control Workflow for Handling Hazardous Chemicals.

This guide is intended to provide a comprehensive overview of the safety and handling procedures for this compound. It is imperative that all personnel handling this substance are thoroughly trained on these procedures and have access to the appropriate safety equipment. Always refer to the most current Safety Data Sheet (SDS) provided by the manufacturer before use.

References

- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 2. fishersci.com [fishersci.com]

- 3. aksci.com [aksci.com]

- 4. manchesterorganics.com [manchesterorganics.com]

- 5. synquestlabs.com [synquestlabs.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. fishersci.com [fishersci.com]

- 8. kishida.co.jp [kishida.co.jp]

A Technical Guide to the Physical Properties of 2,4-Dichloropyrimidine-5-carboxylic Acid

This technical guide provides a comprehensive overview of the known physical properties of 2,4-Dichloropyrimidine-5-carboxylic acid, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1] The information is tailored for researchers, scientists, and professionals in drug development, presenting quantitative data, general experimental methodologies, and a logical workflow for property determination.

Core Physical and Chemical Properties

This compound is a white crystalline solid.[1] Its chemical structure, characterized by a dichloropyrimidine ring and a carboxylic acid functional group, makes it a valuable building block in organic synthesis.[1]

Quantitative Data Summary

The following tables summarize the key physical and chemical properties of this compound compiled from various sources.

| Property | Value | Source |

| Molecular Formula | C5H2Cl2N2O2 | [1][2][3] |

| Molecular Weight | 192.99 g/mol | [3] |

| Melting Point | 90-97 °C | [2] |

| Boiling Point (Predicted) | 368.4 ± 22.0 °C at 760 mmHg | [1][2] |

| Density (Predicted) | 1.718 g/cm³ | [1][2] |

| pKa (Predicted) | 0.97 ± 0.32 | [1][4] |

| Flash Point (Predicted) | 176.592 °C | [1][2] |

| Vapor Pressure (at 25 °C) | 0 mmHg | [1][2] |

| Refractive Index (Predicted) | 1.614 | [1][2] |

| Calculated Properties | Value | Source |

| ACD/LogP | 0.58 | [1] |

| Polar Surface Area | 63.08 Ų | [1] |

| Hydrogen Bond Acceptors | 4 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Freely Rotating Bonds | 1 | [1] |

Experimental Protocols for Physical Property Determination

While specific experimental protocols for determining the physical properties of this compound are not extensively detailed in the public literature, standard methodologies for organic compounds are applicable. The following are generalized procedures that can be adapted for this compound.

Melting Point Determination

The melting point of a solid organic compound is a key indicator of its purity and can be determined using a melting point apparatus.

Methodology:

-

A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a steady rate.

-

The temperature at which the substance first begins to melt and the temperature at which it is completely liquid are recorded as the melting point range.

Boiling Point Determination (for liquids)

While this compound is a solid at room temperature, a general procedure for determining the boiling point of a liquid organic compound is provided for context, as it is a fundamental physical property. This would typically be performed on a derivative if needed.

Methodology:

-

The liquid sample is placed in a distillation flask.

-

A thermometer is positioned so that the top of the bulb is level with the side arm of the distillation flask.

-

The flask is heated, and the liquid is brought to a boil.

-

The temperature at which the vapor and liquid are in equilibrium, observed as a stable temperature on the thermometer during distillation, is recorded as the boiling point.

Solubility Assessment

The solubility of this compound can be qualitatively assessed in various solvents to understand its polarity.

Methodology:

-

A small amount (e.g., 10 mg) of the compound is placed in a test tube.

-

A small volume (e.g., 1 mL) of a solvent (e.g., water, ethanol, acetone, dichloromethane) is added.

-

The mixture is agitated at a constant temperature.

-

The solubility is observed and categorized as soluble, partially soluble, or insoluble. Given its carboxylic acid group, solubility in aqueous base would also be a relevant test.

Workflow for Physical Property Characterization

The following diagram illustrates a logical workflow for the characterization of the key physical properties of a solid organic acid like this compound.

Caption: A logical workflow for the physical and chemical characterization of a solid organic acid.

References

Technical Guide: 2,4-Dichloropyrimidine-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the available solubility data and relevant experimental protocols for 2,4-dichloropyrimidine-5-carboxylic acid. This compound is a key intermediate in the synthesis of various pharmaceutical agents, including antiviral and anticancer drugs. A thorough understanding of its solubility is critical for its application in drug discovery and development.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₅H₂Cl₂N₂O₂ | N/A |

| Molecular Weight | 192.99 g/mol | N/A |

| Melting Point | 90-97 °C | N/A |

| Boiling Point | 368.4 °C (Predicted) | N/A |

| Density | 1.718 g/cm³ | N/A |

Solubility Data

For instance, the related compound 2,4-dichloropyrimidine is reported to be soluble in common organic solvents such as ethanol, ether, and chloroform, and slightly soluble in water[1]. Pyrimidine-4-carboxylic acid is soluble in ethanol, DMSO, and dimethylformamide[2]. Given the presence of both the polar carboxylic acid group and the chlorinated pyrimidine ring, this compound is expected to exhibit solubility in a range of polar organic solvents.

Table 1: Qualitative Solubility Profile of this compound and Related Compounds

| Solvent | 2,4-Dichloropyrimidine[1] | Pyrimidine-4-carboxylic acid[2] | Expected Solubility of this compound |

| Water | Slightly Soluble | Moderately Soluble | Slightly to Moderately Soluble |

| Ethanol | Soluble | Soluble (0.25 mg/ml) | Soluble |

| Chloroform | Soluble | N/A | Soluble |

| Ether | Soluble | N/A | Soluble |

| Dimethyl Sulfoxide (DMSO) | N/A | Soluble (20 mg/ml) | Soluble |

| Dimethylformamide (DMF) | N/A | Soluble (2 mg/ml) | Soluble |

Note: The expected solubility is an educated estimation based on the properties of similar compounds and has not been experimentally confirmed.

Experimental Protocols

Determination of Equilibrium Solubility (Shake-Flask Method)

The following is a generalized experimental protocol for determining the equilibrium solubility of this compound, adapted from established methodologies.

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Solvent of interest (e.g., water, ethanol, DMSO)

-

Volumetric flasks

-

Analytical balance

-

Constant temperature shaker bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector

-

Syringe filters (0.45 µm)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of volumetric flasks, each containing a known volume of the selected solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the flasks to prevent solvent evaporation.

-

-

Equilibration:

-

Place the flasks in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the flasks at a constant speed for a predetermined period (e.g., 24 to 72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined empirically.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the flasks to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a 0.45 µm syringe filter to remove any undissolved particles.

-

-

Analysis:

-

Dilute the filtered sample with a known volume of the mobile phase used for HPLC analysis.

-

Inject the diluted sample into the HPLC system.

-

Quantify the concentration of this compound by comparing the peak area to a standard calibration curve prepared with known concentrations of the compound.

-

-

Data Reporting:

-

The solubility is reported as the mean concentration from at least three replicate experiments, typically in units of mg/mL or mol/L.

-

Synthesis Workflow

The synthesis of this compound can be achieved from uracil through the formation of an intermediate, 2,4-dichloro-5-pyrimidinecarboxaldehyde. The aldehyde is then oxidized to the carboxylic acid. The following diagram illustrates the key steps in this synthetic pathway.

Caption: Synthesis pathway of this compound.

References

Spectroscopic and Synthetic Profile of 2,4-Dichloropyrimidine-5-carboxylic acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Structure and Properties

2,4-Dichloropyrimidine-5-carboxylic acid is a heterocyclic compound with the molecular formula C₅H₂Cl₂N₂O₂ and a molecular weight of 192.99 g/mol . Its structure, featuring a pyrimidine ring substituted with two chlorine atoms and a carboxylic acid group, makes it a valuable intermediate in the synthesis of more complex molecules, including dyestuffs and esters.

| Property | Value |

| CAS Number | 37131-89-8 |

| Molecular Formula | C₅H₂Cl₂N₂O₂ |

| Molecular Weight | 192.99 |

| IUPAC Name | This compound |

| SMILES | C1(=C(N=C(N=C1Cl)Cl)C(=O)O) |

| InChI Key | IVIHUCXXDVVSBH-UHFFFAOYSA-N |

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established principles of NMR, IR, and mass spectrometry and by comparing with data from structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~9.1 | Singlet | 1H | Pyrimidine C6-H |

| ~13.5 | Broad Singlet | 1H | Carboxylic acid -OH |

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ) ppm | Carbon Assignment |

| ~165 | C=O (Carboxylic Acid) |

| ~162 | C2-Cl |

| ~160 | C4-Cl |

| ~158 | C6 |

| ~120 | C5 |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (Carboxylic acid) |

| ~1720 | Strong | C=O stretch (Carboxylic acid dimer) |

| ~1550 | Medium | C=N stretch |

| ~1450 | Medium | C=C stretch (aromatic) |

| ~1250 | Strong | C-O stretch |

| ~850 | Strong | C-Cl stretch |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Predicted Fragment | Notes |

| 192/194/196 | [M]⁺ | Molecular ion peak with isotopic pattern for two chlorine atoms. |

| 175/177/179 | [M-OH]⁺ | Loss of hydroxyl radical. |

| 147/149/151 | [M-COOH]⁺ | Loss of carboxyl group. |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of approximately 5-10 mg of the compound would be dissolved in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. ¹H and ¹³C NMR spectra would be recorded on a 400 MHz or 500 MHz spectrometer. The chemical shifts would be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample would be finely ground with KBr and pressed into a thin pellet. Alternatively, the spectrum could be recorded using an Attenuated Total Reflectance (ATR) accessory by placing the solid sample directly on the ATR crystal. The spectrum would be recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectral data would be acquired using a mass spectrometer with an electrospray ionization (ESI) or electron impact (EI) source. For ESI, the sample would be dissolved in a suitable solvent like methanol or acetonitrile and infused into the source. For EI, a small amount of the solid sample would be introduced directly into the ion source. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecular ion.

Synthetic Workflow

A plausible synthetic route to this compound is through the hydrolysis of its corresponding ethyl ester, which is a commercially available starting material. The workflow for this synthesis is depicted below.

Caption: Proposed synthesis of this compound.

Conclusion

This compound is a valuable synthetic intermediate. While experimental spectroscopic data is not widely available, this guide provides a robust predicted spectroscopic profile based on fundamental principles and data from analogous compounds. The provided synthetic workflow and generalized experimental protocols offer a practical starting point for researchers working with this molecule. It is recommended that experimental data be acquired and compared with these predictions for any new synthetic batches of this compound.

A Technical Guide to 2,4-Dichloropyrimidine-5-carboxylic Acid: Properties, Synthesis, and Applications

This technical guide provides an in-depth overview of 2,4-Dichloropyrimidine-5-carboxylic acid, a key intermediate in the pharmaceutical and chemical industries. The document details its physicochemical properties, with a focus on its melting point, outlines experimental protocols for its synthesis and characterization, and discusses its applications in drug development. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Physicochemical Properties

This compound is a white crystalline solid.[1] Its chemical structure, characterized by a pyrimidine ring substituted with two chlorine atoms and a carboxylic acid group, makes it a versatile building block in organic synthesis.[1] A summary of its key quantitative properties is presented in the table below.

| Property | Value | Source |

| Melting Point | 90-97 °C | [2][3] |

| Molecular Formula | C₅H₂Cl₂N₂O₂ | [2][4] |

| Molecular Weight | 192.99 g/mol | [3][4] |

| Density | 1.718 g/cm³ | [2] |

| Boiling Point (Predicted) | 368.4 ± 22.0 °C | [2] |

| Flash Point | 176.592 °C | [2] |

| pKa (Predicted) | 0.97 ± 0.32 | [1] |

| CAS Number | 37131-89-8 | [1][2][3] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and the determination of its melting point.

2.1. Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from uracil. The key intermediate, 2,4-dichloro-5-pyrimidinecarboxaldehyde, is first synthesized and then oxidized to the final carboxylic acid product.

Step 1: Synthesis of 2,4-Dihydroxy-5-pyrimidinecarboxaldehyde

-

To a suspension of uracil in dimethylformamide (DMF), slowly add thionyl chloride dropwise at a controlled temperature below 40 °C.[5]

-

Maintain the reaction temperature between 35 and 40 °C after the addition is complete.[5]

-

Monitor the reaction progress using High-Performance Liquid Chromatography (HPLC) until all the uracil is consumed.[5]

-

Cool the reaction mixture to room temperature.[5]

-

Pour the cooled mixture into water to precipitate the product.[5]

-

Isolate the resulting 2,4-dihydroxy-5-pyrimidinecarboxaldehyde by filtration.[5]

Step 2: Synthesis of 2,4-Dichloro-5-pyrimidinecarboxaldehyde

-

Add the 2,4-dihydroxy-5-pyrimidinecarboxaldehyde obtained in the previous step to phosphorus oxychloride.[5][6]

-

Reflux the mixture for approximately 5 hours.[6]

-

After reflux, remove excess phosphorus oxychloride by evaporation.[6]

-

Carefully pour the residue into ice water.[6]

-

Extract the aqueous mixture multiple times with ethyl acetate.[6]

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent.[6]

-

Purify the crude product by column chromatography to obtain pure 2,4-dichloro-5-pyrimidinecarboxaldehyde.[6]

Step 3: Oxidation to this compound

The final step involves the oxidation of the aldehyde group to a carboxylic acid. This is a standard transformation in organic chemistry and can be achieved using various oxidizing agents. A general protocol using potassium permanganate is described below.

-

Dissolve the 2,4-dichloro-5-pyrimidinecarboxaldehyde in a suitable solvent, such as acetone or a mixture of t-butanol and water.

-

Cool the solution in an ice bath.

-

Slowly add a solution of potassium permanganate (KMnO₄) in water dropwise with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir until the purple color of the permanganate has disappeared.

-

Quench the reaction by adding a saturated solution of sodium bisulfite until the manganese dioxide precipitate is dissolved.

-

Acidify the solution with a dilute acid (e.g., HCl) to precipitate the carboxylic acid.

-

Isolate the this compound by filtration, wash with cold water, and dry under vacuum.

2.2. Melting Point Determination

The melting point of this compound can be determined using a standard melting point apparatus.

-

Ensure the crystalline sample of this compound is completely dry.

-

Finely powder a small amount of the sample.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point (90-97 °C).

-

Decrease the heating rate to 1-2 °C per minute as the temperature approaches the expected melting range.

-

Record the temperature at which the first liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).

Visualizations

The following diagrams illustrate the synthesis workflow and the general procedure for melting point determination.

Caption: Synthesis pathway of this compound.

Caption: General workflow for melting point determination.

Applications in Drug Development and Chemical Industries

This compound is a valuable intermediate in the synthesis of a variety of compounds with applications in the pharmaceutical and chemical industries.[1]

-

Pharmaceutical Intermediates: Its structure is a key component in the synthesis of more complex molecules with potential therapeutic activities. It is used as a building block for antiviral and anticancer agents.[1] The reactive chlorine atoms can be readily displaced by nucleophiles, allowing for the introduction of diverse functional groups, which is a crucial strategy in drug discovery and lead optimization.

-

Chemical Synthesis: Beyond pharmaceuticals, this compound serves as an intermediate in the production of dyestuffs and esters. The reactivity of its chlorine and carboxylic acid groups allows for its incorporation into a wide range of molecules for various industrial applications.

References

- 1. Page loading... [wap.guidechem.com]

- 2. chembk.com [chembk.com]

- 3. This compound 97 37131-89-8 [sigmaaldrich.com]

- 4. scbt.com [scbt.com]

- 5. CN110903250B - Process for preparing 2, 4-dichloro-5-pyrimidinecarbaldehyde and derivatives thereof - Google Patents [patents.google.com]

- 6. guidechem.com [guidechem.com]

In-Depth Technical Guide: Biological Activity of 2,4-Dichloropyrimidine-5-carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the biological activities associated with derivatives of 2,4-dichloropyrimidine-5-carboxylic acid. The core focus of this document is on the synthesis, biological evaluation, and mechanistic understanding of these compounds, primarily as inhibitors of Spleen Tyrosine Kinase (Syk), a key mediator in allergic and inflammatory responses. While this compound itself is a versatile chemical intermediate, its derivatives, particularly pyrimidine-5-carboxamides, have emerged as a promising class of bioactive molecules.

Core Biological Activity: Syk Kinase Inhibition

Research into derivatives of the closely related ethyl 2,4-dichloropyrimidine-5-carboxylate has identified a series of potent 4-anilinopyrimidine-5-carboxamides as inhibitors of Spleen Tyrosine Kinase (Syk).[1] Syk is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various hematopoietic cells, making it an attractive therapeutic target for allergic and autoimmune diseases.[1]

Structure-Activity Relationship (SAR)

Key structural features of these pyrimidine-5-carboxamide derivatives are critical for their Syk inhibitory activity. Studies have revealed the following SAR trends:

-

C2-Position Substitution : The presence of an aminoethylamino moiety at the 2-position of the pyrimidine ring is important for potent Syk inhibition.[1]

-

C4-Position Substitution : An anilino group at the 4-position is favored. Specifically, substitution at the meta-position of the anilino ring enhances activity.[1]

These derivatives have demonstrated high selectivity for Syk over other kinases such as ZAP-70, c-Src, and PKC.[1]

Quantitative Biological Data

The following table summarizes the available quantitative data for a key derivative from this class.

| Compound ID | Structure | Assay | Target | Activity | Reference |

| 9a | 2-(aminoethylamino)-4-(m-toluidino)pyrimidine-5-carboxamide | Passive Cutaneous Anaphylaxis (PCA) | In vivo anti-allergic activity | ID₅₀ = 13 mg/kg (s.c. in mice) | [1] |

Experimental Protocols

Detailed methodologies for the synthesis of these derivatives and their biological evaluation are crucial for reproducibility and further development.

General Synthesis of 2,4-Disubstituted Pyrimidine-5-Carboxamide Derivatives

The synthesis of the target pyrimidine-5-carboxamide derivatives typically starts from ethyl 2,4-dichloropyrimidine-5-carboxylate. The general synthetic workflow is as follows:

Step 1: Synthesis of Ethyl 2-chloro-4-(substituted-anilino)pyrimidine-5-carboxylate Ethyl 2,4-dichloropyrimidine-5-carboxylate is reacted with a substituted aniline in the presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), in a suitable solvent like acetonitrile. The reaction proceeds via a nucleophilic aromatic substitution, where the more reactive chlorine at the C4 position is displaced.

Step 2: Synthesis of Ethyl 2-(substituted-amino)-4-(substituted-anilino)pyrimidine-5-carboxylate The resulting 2-chloro intermediate is then reacted with a desired amine (e.g., ethylenediamine) to displace the chlorine at the C2 position.

Step 3: Saponification The ethyl ester is hydrolyzed to the corresponding carboxylic acid using a base such as sodium hydroxide, followed by acidification.

Step 4: Amide Formation The carboxylic acid is converted to the primary amide using standard amide coupling techniques, for example, by activating the carboxylic acid and then reacting with ammonia or an ammonium salt.

Syk Kinase Inhibition Assay (General Protocol)

The inhibitory activity of the synthesized compounds against Syk kinase can be determined using an in vitro kinase assay. A common method is the ADP-Glo™ Kinase Assay.

Protocol:

-

Reaction Setup : In a 384-well plate, the test compound (at various concentrations) is incubated with Syk enzyme, a suitable substrate (e.g., a biotinylated peptide), and ATP in a kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT).

-

Incubation : The reaction is allowed to proceed at room temperature for a defined period, typically 60 minutes.

-

ATP Depletion : ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. This is incubated for approximately 40 minutes at room temperature.

-

Signal Generation : Kinase Detection Reagent is added, which converts the ADP generated in the kinase reaction into ATP. This new ATP is then used by a luciferase to generate a luminescent signal. This is incubated for about 30 minutes.

-

Data Acquisition : The luminescence is measured using a plate reader. The signal intensity is proportional to the amount of ADP formed and thus to the kinase activity.

-

IC₅₀ Determination : The concentration of the compound that inhibits 50% of the kinase activity (IC₅₀) is calculated from the dose-response curve.

Passive Cutaneous Anaphylaxis (PCA) in Mice

This in vivo model is used to assess the anti-allergic activity of the compounds.[2][3]

Protocol:

-

Sensitization : Mice are passively sensitized by an intradermal injection of an IgE antibody specific for an antigen (e.g., anti-dinitrophenyl (DNP) IgE) into one ear.[4]

-

Compound Administration : After a period of 24 hours, the test compound is administered to the mice, typically via subcutaneous or oral route.[1][4]

-

Antigen Challenge : After 1 hour, the mice are challenged intravenously with the antigen (e.g., DNP-HSA) mixed with Evans Blue dye.[4]

-

Evaluation : The Evans Blue dye extravasates into the tissue at the site of the allergic reaction due to increased vascular permeability.[5] After a set time (e.g., 1 hour), the mice are euthanized, and the ears are collected.

-

Quantification : The dye is extracted from the ear tissue using a solvent like formamide, and the amount of dye is quantified by measuring its absorbance with a spectrophotometer. The inhibition of dye extravasation in the compound-treated group compared to the vehicle-treated group is calculated.[4]

Signaling Pathway

The primary mechanism of action for these pyrimidine-5-carboxamide derivatives is the inhibition of the Syk signaling cascade in mast cells, which is central to the type I hypersensitivity reaction.

Pathway Description: Upon exposure to an allergen (antigen), IgE antibodies bound to the high-affinity FcεRI receptor on the surface of mast cells are cross-linked. This event leads to the phosphorylation of Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) within the receptor by Src family kinases like Lyn.[6] Phosphorylated ITAMs serve as docking sites for Syk, which is subsequently activated.[1][7] Activated Syk initiates a cascade of downstream signaling events, including the phosphorylation of adaptor proteins like LAT and enzymes such as phospholipase C gamma (PLCγ).[6] This ultimately results in an increase in intracellular calcium levels and the degranulation of mast cells, releasing histamine, serotonin, and other inflammatory mediators.[6] The pyrimidine-5-carboxamide derivatives inhibit Syk, thereby blocking this entire signaling cascade and preventing the release of inflammatory mediators, which explains their anti-allergic effects observed in vivo.[1]

Other Potential Biological Activities

While Syk inhibition is the most well-defined activity for this specific chemical class, the broader pyrimidine-5-carboxamide and pyrimidine-5-carbonitrile scaffolds have been investigated for other therapeutic applications, including:

-

Anticancer Activity : Other classes of pyrimidine derivatives have been evaluated as inhibitors of Epidermal Growth Factor Receptor (EGFR) and for their cytotoxic effects against various cancer cell lines.[7]

-

Antimicrobial Activity : Various pyrimidine-5-carboxamide derivatives have been synthesized and screened for antibacterial and antifungal properties.[6]

It is plausible that derivatives of this compound could be tailored to target these other biological processes, representing a fertile ground for future drug discovery efforts.

Conclusion

Derivatives of this compound, particularly 2,4-disubstituted pyrimidine-5-carboxamides, are a class of compounds with significant therapeutic potential. The most compelling evidence points to their activity as potent and selective inhibitors of Syk kinase, with demonstrated efficacy in cellular and in vivo models of allergic reaction. The well-defined structure-activity relationships and the established synthetic routes provide a solid foundation for further optimization and development of these compounds as novel anti-inflammatory and anti-allergic agents. Future research could also explore the potential of this scaffold in other therapeutic areas such as oncology and infectious diseases.

References

- 1. Protein tyrosine kinase Syk in mast cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. criver.com [criver.com]

- 3. Measuring Local Anaphylaxis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Spinacetin Suppresses the Mast Cell Activation and Passive Cutaneous Anaphylaxis in Mouse Model [frontiersin.org]

- 5. Passive Cutaneous Anaphylaxis Model - Creative Biolabs [creative-biolabs.com]

- 6. Mast Cell Signaling: the Role of Protein Tyrosine Kinase Syk, its Activation and Screening methods for New Pathway Participants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Regulation and function of syk tyrosine kinase in mast cell signaling and beyond [pubmed.ncbi.nlm.nih.gov]

The Chemical Versatility of 2,4-Dichloropyrimidine-5-carboxylic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichloropyrimidine-5-carboxylic acid is a highly functionalized heterocyclic compound that has garnered significant attention as a versatile building block in the synthesis of a wide array of chemical entities, particularly in the realms of pharmaceutical and agrochemical development.[1][2] Its unique electronic and steric properties, arising from the presence of two reactive chlorine atoms at positions C2 and C4 and an electron-withdrawing carboxylic acid group at C5, dictate a rich and selective reactivity profile. This guide provides a comprehensive overview of the reactivity of this compound, with a focus on its utility in synthetic chemistry.

Core Reactivity Principles

The pyrimidine ring is an electron-deficient system, which makes it susceptible to nucleophilic aromatic substitution (SNAr). The two chlorine atoms on this compound are the primary sites for such reactions. The regioselectivity of these substitutions is a key aspect of its chemistry.

Generally, in 2,4-dihalopyrimidines, the C4 position is more reactive towards nucleophiles than the C2 position.[3][4] This preference is attributed to the greater positive charge at C4 and the ability of the para-nitrogen to stabilize the Meisenheimer intermediate formed during nucleophilic attack. The presence of the electron-withdrawing carboxylic acid group at the C5 position further activates the ring for nucleophilic attack.

However, this inherent C4 selectivity can be modulated and even reversed under specific reaction conditions, with certain nucleophiles, or through the use of catalysts, offering a powerful tool for synthetic chemists to access a diverse range of substituted pyrimidines.[5][6]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₅H₂Cl₂N₂O₂ | [1] |

| Molecular Weight | 192.99 g/mol | [7] |

| CAS Number | 37131-89-8 | [1] |

| Melting Point | 96-97 °C | [1][7] |

| pKa | 0.97 ± 0.32 (Predicted) | [1] |

| Density | 1.718 g/cm³ | [1] |

| Appearance | White crystalline solid | [1] |

Key Reactions and Experimental Protocols

Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions are the most common transformations involving this compound. The choice of nucleophile and reaction conditions dictates the regioselectivity of the substitution.

a) C4-Selective Substitution:

Reactions with many common nucleophiles, such as primary and secondary amines, preferentially occur at the C4 position.[3][6]

Experimental Protocol: General C4-Amination

-

Reactants: this compound (1 equivalent), amine (1.1 equivalents), and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2-3 equivalents).

-

Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile.

-

Procedure: To a solution of this compound and the amine in the chosen solvent, add the base. The reaction mixture is stirred at room temperature or heated, depending on the reactivity of the amine. Progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is worked up by partitioning between an organic solvent and water, followed by purification of the product by column chromatography or recrystallization.

b) C2-Selective Substitution:

Achieving C2 selectivity often requires specific types of nucleophiles or reaction conditions. For instance, reactions with tertiary amines have been shown to exhibit excellent C2 selectivity.[6] This is followed by an in situ N-dealkylation to yield the C2-substituted product, formally corresponding to the reaction of a secondary amine.[6]

Experimental Protocol: C2-Selective Amination with Tertiary Amines

-

Reactants: 2,4-dichloro-5-substituted-pyrimidine (1 equivalent) and a tertiary amine (e.g., triethylamine) (excess).

-

Solvent: Chloroform (CHCl₃).

-

Procedure: The 2,4-dichloro-5-substituted-pyrimidine is dissolved in chloroform, and the tertiary amine is added. The reaction is stirred at a specific temperature (e.g., 40 °C) for a designated time (e.g., 3 hours).[8] The reaction progress is monitored, and upon completion, the product is isolated and purified.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The regioselectivity of these reactions on 2,4-dichloropyrimidines can be controlled by the choice of catalyst and ligands.

a) C4-Selective Cross-Coupling:

Conventional palladium catalysts often favor reaction at the C4 position.[9]

Experimental Protocol: General C4-Selective Suzuki-Miyaura Coupling

-

Reactants: this compound (1 equivalent), boronic acid or ester (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05-0.1 equivalents), and a base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents).

-

Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water.

-

Procedure: The reactants are combined in the solvent system, and the mixture is degassed and purged with an inert gas (e.g., argon or nitrogen). The reaction is then heated to reflux for several hours until completion is observed by TLC or LC-MS. The product is then extracted and purified. Microwave-assisted conditions can also be employed to accelerate the reaction.[10]

b) C2-Selective Cross-Coupling:

Recent advancements have shown that the use of bulky N-heterocyclic carbene (NHC) ligands with palladium precatalysts can uniquely direct cross-coupling reactions to the C2 position, particularly for C-S bond formation.[5][11]

Experimental Protocol: C2-Selective C-S Cross-Coupling

-

Reactants: 2,4-dichloropyrimidine (1 equivalent), a thiol (1.2 equivalents), a palladium(II) precatalyst supported by a bulky NHC ligand, and a base.

-

Solvent: An appropriate organic solvent.

-

Procedure: The reactants are combined under an inert atmosphere. The reaction is stirred at a specified temperature until the starting material is consumed. The regioselectivity is highly dependent on the specific precatalyst structure.[5][11] The product is then isolated and purified.

Esterification of the Carboxylic Acid Group

The carboxylic acid moiety at the C5 position can be readily transformed into esters, amides, or other derivatives.

Experimental Protocol: Dicyclohexylcarbodiimide (DCC) Mediated Esterification

-

Reactants: this compound (1 equivalent), an alcohol (1-1.5 equivalents), dicyclohexylcarbodiimide (DCC) (1.1 equivalents), and a catalytic amount of 4-dimethylaminopyridine (DMAP).

-

Solvent: Anhydrous dichloromethane (DCM).

-

Procedure: The carboxylic acid, alcohol, and DMAP are dissolved in DCM. The solution is cooled in an ice bath, and a solution of DCC in DCM is added dropwise. The reaction is stirred at 0 °C for a period and then allowed to warm to room temperature. The precipitated dicyclohexylurea is removed by filtration, and the filtrate is washed, dried, and concentrated. The crude ester is then purified by chromatography.[12]

Reactivity Summary and Regioselectivity

| Reaction Type | Position | Conditions/Reagents | Outcome |

| Nucleophilic Aromatic Substitution | C4 (preferred) | Primary/Secondary Amines, Thiols | C4-substituted pyrimidine |

| Nucleophilic Aromatic Substitution | C2 | Tertiary Amines | C2-substituted pyrimidine (after N-dealkylation)[6] |

| Palladium-Catalyzed Cross-Coupling | C4 (conventional) | Standard Pd catalysts (e.g., Pd(PPh₃)₄) | C4-arylated/alkenylated/alkynylated pyrimidine |

| Palladium-Catalyzed Cross-Coupling | C2 | Pd(II) precatalysts with bulky NHC ligands | C2-thioether pyrimidine[5][11] |

| Esterification | C5 | Alcohol, DCC, DMAP | C5-ester derivative[12] |

Logical Workflow in Drug Discovery

The selective reactivity of this compound makes it a valuable scaffold in drug discovery programs. A typical workflow for its utilization is depicted below.

Caption: Synthetic workflow utilizing this compound in drug discovery.

Signaling Pathway Diagram (Hypothetical)

Derivatives of this compound are often designed as inhibitors of specific enzymes, such as kinases, which are crucial nodes in cellular signaling pathways. The diagram below illustrates a hypothetical scenario where a synthesized pyrimidine derivative inhibits a kinase involved in a cancer-related pathway.

Caption: Hypothetical inhibition of a kinase signaling pathway by a pyrimidine derivative.

Conclusion

This compound is a privileged scaffold in modern organic synthesis. Its well-defined yet tunable reactivity at the C2, C4, and C5 positions allows for the systematic construction of diverse molecular architectures. A thorough understanding of the factors governing its regioselectivity in nucleophilic aromatic substitution and cross-coupling reactions is paramount for its effective utilization in the design and synthesis of novel bioactive molecules. The experimental protocols and reactivity data presented in this guide serve as a valuable resource for researchers engaged in this exciting field.

References

- 1. Page loading... [wap.guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]

- 6. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound [myskinrecipes.com]

- 8. researchgate.net [researchgate.net]

- 9. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Organic Syntheses Procedure [orgsyn.org]

Methodological & Application

Synthesis of 2,4-Dichloropyrimidine-5-carboxylic acid from Uracil: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 2,4-Dichloropyrimidine-5-carboxylic acid, a valuable building block in medicinal chemistry, starting from the readily available precursor, uracil. The synthesis is a multi-step process involving the initial functionalization of the uracil ring at the 5-position, followed by chlorination. This application note details the synthetic strategy, experimental protocols, and quantitative data for each step.

Introduction

This compound is a key intermediate in the synthesis of a wide range of biologically active molecules, including kinase inhibitors and other therapeutic agents. Its utility stems from the differential reactivity of the two chlorine atoms and the carboxylic acid moiety, which allow for selective modifications and the introduction of diverse functional groups. The synthesis from uracil, a common and inexpensive starting material, provides a cost-effective route to this important scaffold.

The overall synthetic pathway involves four main stages:

-

Synthesis of Uracil-5-carboxylic acid: This is achieved through a three-step sequence starting with the hydroxymethylation of uracil, followed by oxidation to the corresponding aldehyde, and subsequent oxidation to the carboxylic acid.

-

Esterification: The carboxylic acid group of uracil-5-carboxylic acid is protected as an ethyl ester to prevent side reactions during the subsequent chlorination step.

-

Chlorination: The dihydroxy pyrimidine ring of the ethyl ester is chlorinated using phosphorus oxychloride to yield the corresponding dichloro derivative.

-

Hydrolysis: The ethyl ester is hydrolyzed to afford the final product, this compound.

Synthetic Pathway Overview

Caption: Overall synthetic route from Uracil to the target molecule.

Experimental Protocols

Step 1: Synthesis of Uracil-5-carboxylic acid

This step is carried out in a three-part sequence without the isolation of the intermediate aldehyde.

Part A: Synthesis of 5-Hydroxymethyluracil

-

To a suspension of uracil (25 g) in 400 mL of water, add barium hydroxide octahydrate (15 g).

-

Slowly add 37% formaldehyde solution (54 mL) to the mixture.

-

Reflux the mixture with magnetic stirring for 30 minutes, during which the uracil should dissolve.

-

Allow the reaction to stand at room temperature overnight.

-

Bubble carbon dioxide gas through the solution to precipitate barium carbonate.

-

Filter off the barium carbonate and evaporate the aqueous phase to dryness to obtain a viscous substance.

-

Reflux the residue with 250 mL of 70% ethanol for two hours.

-

Cool the solution in a refrigerator for four hours to precipitate 5-hydroxymethyluracil.

-

Filter the white solid, wash with cold ethanol, and dry to yield the product.[1]

Part B & C: Oxidation to 2,4-Dihydroxy-5-pyrimidinecarboxaldehyde and then to Uracil-5-carboxylic acid

-

Suspend the 5-hydroxymethyluracil (23 g) in 400 mL of chloroform.

-

Add manganese dioxide (100 g) and reflux the mixture for 10 hours.

-

Filter the hot reaction mixture. The filter cake contains the intermediate aldehyde.

-

The crude aldehyde is then oxidized to the carboxylic acid. To the filter cake, add a solution of potassium permanganate (approximately 35 g) in 500 mL of water.

-

Stir the mixture at room temperature until the purple color of the permanganate disappears.

-

Filter the mixture to remove manganese dioxide.

-

Acidify the filtrate with concentrated hydrochloric acid to a pH of 2-3 to precipitate the crude uracil-5-carboxylic acid.

-

Collect the precipitate by filtration, wash with cold water, and dry.

Step 2: Esterification of Uracil-5-carboxylic acid

-

Suspend the crude uracil-5-carboxylic acid in 200 mL of absolute ethanol.

-

Add a catalytic amount of concentrated sulfuric acid (2-3 mL).

-